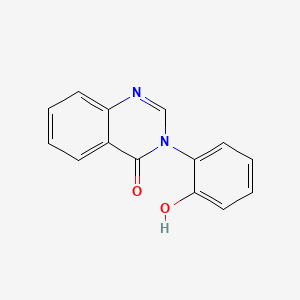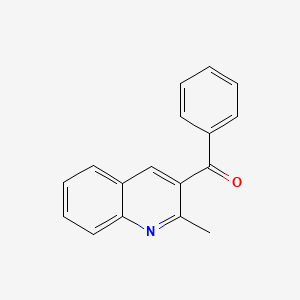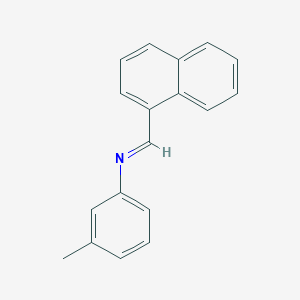
4-(Cyclohexylmethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4). The reaction conditions include heating the mixture under reflux for several hours, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,3-diones.
Reduction: Reduction reactions can convert it into quinolin-2(1H)-amines.
Substitution: It can undergo substitution reactions at the quinoline ring, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolin-2,3-diones.
Reduction: Quinolin-2(1H)-amines.
Substitution: Various substituted quinolinones depending on the reagents used.
科学的研究の応用
4-(Cyclohexylmethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: The parent compound with similar chemical properties.
4-Methylquinolin-2(1H)-one: A derivative with a methyl group at the C4 position.
4-Phenylquinolin-2(1H)-one: A derivative with a phenyl group at the C4 position.
Uniqueness
4-(Cyclohexylmethyl)quinolin-2(1H)-one is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties compared to other quinolinone derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19NO/c18-16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,17,18) |
InChIキー |
XGUJHLLSNHDRGV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=CC(=O)NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)




![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)

![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)

![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)
